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Compound of Interest
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Cat. No.: B1666594

A Guide for Researchers and Food Safety Professionals

Benzoic acid and its salts are widely utilized as preservatives in a variety of food and
beverage products due to their efficacy against the growth of yeasts, molds, and some
bacteria. The regulation of benzoic acid as a food additive is overseen by international and
national bodies to ensure consumer safety. This guide provides a comparative assessment of
the standards set by major international regulatory authorities, including the Codex
Alimentarius Commission, the United States Food and Drug Administration (US FDA), the
European Food Safety Authority (EFSA), and Japan's Ministry of Health, Labour and Welfare
(MHLW).

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international body
that evaluates the safety of food additives and establishes an Acceptable Daily Intake (ADI).
The ADI is an estimate of the amount of a substance in food or drinking water that can be
consumed daily over a lifetime without presenting an appreciable risk to health.

In 2021, JECFA re-evaluated benzoic acid and its salts and established a group ADI of 0-20
mg/kg of body weight per day, expressed as benzoic acid equivalents.[1][2] This updated ADI
applies to benzoic acid, its calcium, potassium, and sodium salts, as well as benzaldehyde,
benzyl acetate, benzyl alcohol, and benzyl benzoate.[2][3] This was an increase from the
previous group ADI of 0-5 mg/kg of body weight.[1][4]
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Comparative Table of Maximum Permitted Levels
(MPLSs)

The following table summarizes the maximum permitted levels (MPLSs) of benzoic acid and its
salts in various food categories as stipulated by different regulatory bodies. It is important to
note that regulations are subject to change, and for specific applications, the original regulatory
documents should be consulted. All MPLs are expressed as benzoic acid.
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Codex .
. . European United States
Food Category Alimentarius . Japan
Union (EU) (US)
(GSFA)
Non-alcoholic GMP (0.1%)[6][7]
] 1000 mg/kg 150 mg/L[5] 600 mg/kg[9]
flavored drinks [8]
o 1000 mg/kg (only .
Jams, jellies, and GMP (0.1%)[6][7] Not explicitly
1000 mg/kg for low-sugar ]
marmalades [8] listed
products)[10]
_ 1000 - 2000
Fruit and /k GMP (0.1%)[6][7] Not licitl
m 1% ot explici
vegetable 1000 mg/kg g ) ] PACTY
) (depending on [8] listed
preparations
the product)[10]
GMP (0.1%)[6][7] Not explicitly
Sauces 1000 mg/kg 1500 mg/kg _
[8] listed
Pickled GMP (0.1%)[6][7]  Not explicitly
1000 mg/kg 2000 mg/kg )
vegetables [8] listed
Processed fish o
_ 1000 - 2000 GMP (0.1%)[6][7]  Not explicitly
and fishery 2000 mg/kg )
mg/kg [8] listed
products
GMP (0.1%)[6][7] Not explicitly
Bakery wares 1000 mg/kg[11] 2000 mg/kg ]
[8] listed
) i GMP (0.1%)[6][7] Not explicitly
Candied fruit 1000 mg/kg[11] 1000 mg/kg ]
[8] listed
Not explicitl GMP (0.1%)[6][7] Not explicitl
Chewing gum 1500 mg/kg[11] ] PICTEY ( Joll7l ] PACTY
listed [8] listed
) Not explicitly GMP (0.1%)[6][7]
Margarine ) 1000 mg/kg 1000 mg/kg[9]
listed [8]
Not explicitl Not explicitl GMP (0.1%)[6][7
Soy sauce ) PACTY ) PICTY ( oIl 600 mg/kg[9]
listed listed [8]
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Not explicitl Not explicitl GMP (0.1%)[6][7
Caviar ) PACTY ) PICTY ( oIl 2500 mg/kg[9]
listed listed [8]

*GMP (Good Manufacturing Practice): In the US, for many applications, benzoic acid is
considered "Generally Recognized as Safe" (GRAS), and its use is limited to the amount
necessary to achieve the desired technical effect, with a general maximum level of 0.1% (1000
mg/kg) in food.[6][7][8]

Experimental Protocols

The safety and subsequent regulation of benzoic acid are based on extensive toxicological
studies. A pivotal study in the re-evaluation by both JECFA and EFSA was a four-generation
reproductive toxicity study in rats.

Key Experiment: Four-Generation Reproductive Toxicity
Study in Rats

» Objective: To assess the potential reproductive and developmental effects of benzoic acid
over multiple generations of rats.

o Methodology:

o Test Substance: Benzoic acid was administered to rats in their diet at various
concentrations.

o Animal Model: Sprague-Dawley rats were used.

o Study Design: The study spanned four generations (FO, F1, F2, and F3). For each
generation, male and female rats were exposed to the test substance for a pre-mating
period and throughout mating, gestation, and lactation.

o Dosage: Multiple dose groups were used, including a control group receiving a diet without
benzoic acid. The highest dose tested was 500 mg of benzoic acid per kg of body weight
per day.[12]
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o Endpoints Evaluated: A comprehensive set of parameters was assessed in each
generation, including:

» Parental systemic toxicity (e.g., clinical signs, body weight, food consumption, organ
weights, and histopathology).

» Reproductive performance (e.g., mating, fertility, gestation length, and parturition).

» Offspring viability, growth, and development (e.g., litter size, pup survival, and pup body
weight).

Results: The study did not show any adverse effects on reproduction or development at the
highest dose tested.

Conclusion: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500
mg/kg of body weight per day, which was the highest dose tested.[12] This NOAEL was a
key factor in establishing the current ADI.

Analytical Methods for Determination of Benzoic
Acid in Food

Accurate quantification of benzoic acid in food products is crucial for regulatory compliance

and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used and

official method for this purpose.

High-Performance Liquid Chromatography (HPLC)
Method

Principle: Benzoic acid is extracted from the food sample and then separated from other
components using a reversed-phase HPLC column. The separated benzoic acid is detected
by an ultraviolet (UV) detector, and its concentration is determined by comparing its peak
area to that of a known standard.[13][14]

Methodology:

o Sample Preparation:
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» Homogenize the food sample.

» Extract benzoic acid from the sample using a suitable solvent, such as methanol or a
methanol-water mixture.[15]

» The extraction may be facilitated by acidification of the sample to convert benzoate salts
to the more soluble benzoic acid form.

» Centrifuge or filter the extract to remove solid particles.

o Chromatographic Conditions:
» Column: A C18 reversed-phase column is commonly used.[14]

= Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an
organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile
phase is usually acidic to ensure that benzoic acid is in its undissociated form.[14]

» Flow Rate: A constant flow rate is maintained.

» Detector: A UV detector is set to a wavelength where benzoic acid exhibits strong
absorbance, typically around 230 nm or 272 nm.[13]

o Quantification:
» Prepare a series of standard solutions of benzoic acid of known concentrations.

» |nject the standard solutions into the HPLC system to generate a calibration curve by
plotting peak area against concentration.

» Inject the prepared sample extract into the HPLC system.

» Determine the concentration of benzoic acid in the sample by comparing its peak area
to the calibration curve.

Diagrams
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Comparative Assessment Process

Data Analysis: Comparative Evaluation: Reporting:

Data Collection: 4 5
§ ) - Levels - Differences in MPLs - Summary Tables A
Identify Need for Comparison Fsegiﬂl?t(ilf)irgLileralurs _ Safety Assessments _ Basis for ADI - Protocol Descriptions Published Comparison Guide
- Analytical Methods - Methodological Variations - Visualization:
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HPLC Analysis Workflow

Sample Preparation:
- Homogenization
- Extraction
- Filtration

'

Instrument Setup:
- Column Equilibration
- Mobile Phase Degassing

'

Calibration:
- Prepare Standards
- Generate Calibration Curve

l

Sample Analysis:
- Inject Sample Extract
- Record Chromatogram

l

Quantification:
- Measure Peak Area
- Calculate Concentration

l

Result:

Benzoic Acid Concentration

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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